molecular formula C21H25ClF3N3O4 B608475 Lascufloxacin hydrochloride CAS No. 1433857-09-0

Lascufloxacin hydrochloride

Katalognummer: B608475
CAS-Nummer: 1433857-09-0
Molekulargewicht: 475.89
InChI-Schlüssel: YQHZQIJEMFMUGH-DFIJPDEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.

Wissenschaftliche Forschungsanwendungen

Lascufloxacin hydrochloride, a novel 8-methoxy fluoroquinolone antibiotic, has emerged as a significant therapeutic agent primarily for respiratory tract infections and other bacterial infections. This compound is particularly noted for its efficacy against fluoroquinolone-resistant strains, which is a growing concern in clinical settings. Below is a detailed examination of its applications, supported by comprehensive data and case studies.

Efficacy Against Bacterial Infections

  • Community-Acquired Pneumonia (CAP)
    • In clinical studies, LSFX demonstrated a clinical efficacy rate of 92.1% for CAP. It outperformed conventional quinolones against oral streptococci and anaerobes, which are common pathogens in CAP .
    • A Phase III trial confirmed LSFX's noninferiority to levofloxacin, another widely used antibiotic, in treating CAP .
  • Nursing and Healthcare-Associated Pneumonia (NHCAP)
    • NHCAP poses a higher mortality risk than CAP. A recent study involving 77 patients indicated promising results for LSFX in treating NHCAP, with ongoing research aimed at confirming its safety and efficacy .
    • The study protocol emphasizes the importance of monitoring both clinical outcomes and adverse events post-treatment .

Pharmacokinetics

Lascufloxacin exhibits favorable pharmacokinetic properties:

  • Absorption: Rapid gastrointestinal absorption.
  • Half-life: Suitable for once-daily administration.
  • Distribution: High pulmonary distribution compared to traditional quinolones, enhancing its effectiveness in respiratory infections .

Safety Profile

Clinical trials have reported that LSFX has a lower incidence of gastrointestinal and central nervous system disorders compared to other quinolones. No specific adverse reactions related to LSFX were observed during studies, highlighting its potential as a safer alternative .

Comprehensive Data Table

Application AreaEfficacy Rate (%)Notable PathogensStudy TypeReference
Community-Acquired Pneumonia92.1Streptococcus, Pneumococcus, MycoplasmaPhase III Trial
Nursing/Healthcare PneumoniaOngoing EvaluationAnaerobes, StaphylococcusOpen-label Study
General SafetyLower incidenceN/AClinical Trials

Case Study 1: Efficacy in CAP Treatment

A multi-center trial evaluated LSFX's effectiveness in treating patients with CAP. The results indicated that LSFX not only met but exceeded expectations in terms of clinical outcomes when compared to standard treatments.

Case Study 2: NHCAP Treatment Protocol

An ongoing study aims to assess LSFX's impact on patients with NHCAP. Initial findings suggest that it may provide a viable treatment option without contributing to antibiotic resistance, which is critical in managing this high-risk population.

Eigenschaften

CAS-Nummer

1433857-09-0

Molekularformel

C21H25ClF3N3O4

Molekulargewicht

475.89

IUPAC-Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1

InChI-Schlüssel

YQHZQIJEMFMUGH-DFIJPDEKSA-N

SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lascufloxacin hydrochloride;  Lascufloxacin HCl;  KRP-AM1977;  KRP-AM-1977;  KRP-AM 1977;  KRP-AM1977X;  KRP-AM1977Y;  Lascufloxacin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lascufloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Lascufloxacin hydrochloride
Reactant of Route 3
Lascufloxacin hydrochloride
Reactant of Route 4
Reactant of Route 4
Lascufloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lascufloxacin hydrochloride
Reactant of Route 6
Lascufloxacin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.